Nickel sulfide (Ni2S3)

Catalog No.
S15306688
CAS No.
12259-56-2
M.F
H6Ni2S3
M. Wt
219.6 g/mol
Availability
In Stock
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Nickel sulfide (Ni2S3)

CAS Number

12259-56-2

Product Name

Nickel sulfide (Ni2S3)

IUPAC Name

nickel;sulfane

Molecular Formula

H6Ni2S3

Molecular Weight

219.6 g/mol

InChI

InChI=1S/2Ni.3H2S/h;;3*1H2

InChI Key

BSTHVPGVAQKXDK-UHFFFAOYSA-N

Canonical SMILES

S.S.S.[Ni].[Ni]

Nickel sulfide, specifically the compound with the formula Nickel(III) sulfide or Ni₂S₃, is an inorganic compound that plays a significant role in various industrial applications. It is characterized by its unique stoichiometry, where two atoms of nickel are combined with three atoms of sulfur. Nickel sulfide typically appears as a black solid and is known for its stability and potential use in semiconductor applications due to its semiconducting properties.

The compound exhibits a layered structure, which can influence its electronic properties and reactivity. Nickel sulfide is part of a broader class of nickel sulfides that includes other notable minerals such as millerite (NiS) and pentlandite (Ni₉S₈). These minerals vary in color and structure, reflecting different ratios of nickel to sulfur and their formation conditions in nature .

, including hydrodesulfurization processes in petroleum refining.
  • Electronics: Its semiconducting properties make it suitable for use in electronic devices, such as thin-film transistors.
  • Glass Manufacturing: Nickel sulfide inclusions can affect the quality of tempered glass; thus, understanding its behavior during glass processing is crucial.
  • Battery Technology: Nickel sulfides are explored as potential materials for energy storage systems due to their electrochemical properties.
  • These applications highlight the compound's versatility and importance in modern technology .

    Research on the biological activity of nickel sulfide is limited, but it has been noted that nickel compounds can exhibit varying degrees of toxicity depending on their solubility and bioavailability. Nickel itself is an essential trace element for some organisms but can be toxic at higher concentrations. Nickel sulfide has been studied for its potential role in inducing oxidative stress in biological systems, which can lead to cellular damage. The compound's interaction with biological systems may also involve mechanisms related to inflammation and carcinogenesis, particularly in occupational settings where exposure to nickel compounds occurs .

    Nickel sulfide can be synthesized through several methods:

    • Precipitation Method: This traditional method involves reacting nickel salts (such as nickel sulfate) with hydrogen sulfide gas or sodium sulfide to precipitate nickel sulfide:
      Ni2++H2SNiS+2H+\text{Ni}^{2+}+\text{H}_2\text{S}\rightarrow \text{NiS}+2\text{H}^+
    • Solid-State Reactions: High-temperature reactions between elemental nickel and sulfur can yield nickel sulfides. For example:
      2Ni+3SNi2S32\text{Ni}+3\text{S}\rightarrow \text{Ni}_2\text{S}_3
    • Hydrothermal Synthesis: This method involves dissolving precursors in a solvent under high temperature and pressure, allowing for controlled crystallization of the desired compound.

    These methods allow for the production of various forms of nickel sulfide, including nanoparticles with specific properties for advanced applications .

    Studies on the interactions of nickel sulfide with other compounds have shown that it can participate in redox reactions, influencing its reactivity and stability. For instance, when exposed to acidic or basic environments, nickel sulfide may dissolve or react with other ions present in solution, leading to the formation of soluble nickel complexes or other metal sulfides. Understanding these interactions is critical for optimizing its use in industrial applications and assessing environmental impacts .

    Nickel sulfide shares similarities with several other metal sulfides, each exhibiting unique properties based on their composition and structure. Here are some comparable compounds:

    Compound NameFormulaKey Characteristics
    Nickel(II) SulfideNiSCommonly found as millerite; used in metallurgy
    Nickel(III) SulfideNi₂S₃The focus of this article; semiconducting properties
    PentlanditeNi₉S₈Major ore source for nickel; complex structure
    HeazlewooditeNi₃S₂High-temperature stability; used in catalysis
    PolydymiteNi₃S₄Less common; has distinct structural features

    The uniqueness of nickel(III) sulfide lies in its specific stoichiometry (two nickel atoms per three sulfur atoms), which influences its electronic properties and potential applications compared to other similar compounds .

    Sonochemical Fabrication Protocols

    Sonochemical synthesis represents a powerful methodology for producing nickel sulfide nanoparticles with controlled morphology and enhanced crystallinity [1] [2]. The sonochemical approach utilizes high-intensity ultrasonic irradiation to create extreme local conditions through acoustic cavitation, generating temperatures up to 5000 K and pressures reaching 1000 bar within collapsing bubbles [2]. These extraordinary conditions enable the formation of nanostructured materials with uniform shapes and narrow size distributions [2].

    The fundamental mechanism of sonochemical nickel sulfide formation involves the ultrasonic decomposition of sulfur-containing precursors and subsequent nucleation of metal sulfide phases [1] [2]. The process initiates with the sonolysis of water molecules, generating highly reactive hydrogen and hydroxyl radicals [2]. These radicals subsequently react with sulfur precursors to produce hydrogen sulfide in situ, which then combines with nickel ions to form nickel sulfide nuclei [2].

    Precursor Selection Strategies

    The selection of appropriate precursors critically influences the final phase composition and morphological characteristics of sonochemically synthesized nickel sulfides [1] [2]. Nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) has emerged as the preferred nickel source due to its excellent solubility in aqueous media and favorable decomposition characteristics under ultrasonic conditions [1] [2] [3]. This precursor demonstrates superior performance compared to other nickel salts, yielding higher reaction yields and more uniform particle distributions [2].

    Thioacetamide (C₂H₅NS) serves as the most effective sulfur precursor for sonochemical nickel sulfide synthesis [1] [2] [4]. The compound readily undergoes ultrasonic decomposition to generate hydrogen sulfide through radical-mediated pathways [2]. Alternative sulfur sources including thiourea and sodium thiosulfate pentahydrate have been investigated, but thioacetamide consistently produces the highest quality products with superior crystallinity [2].

    The incorporation of complexing agents significantly enhances sonochemical synthesis outcomes [2]. Triethanolamine functions as an effective complexing agent, forming stable nickel-triethanolamine complexes that slowly release nickel ions during sonication [2]. This controlled release mechanism prevents rapid precipitation and promotes uniform nucleation, resulting in reaction yields exceeding 75% compared to 45% without complexing agents [2].

    Precursor TypeCompoundConcentration (M)Reaction Yield (%)Product Phase
    Nickel SourceNi(CH₃COO)₂·4H₂O0.0175.3NiS
    Sulfur SourceC₂H₅NS0.0171.6NiS
    Complexing AgentTriethanolamine~10% v/v75.3NiS
    Alternative SulfurNa₂S₂O₃·5H₂O0.0110.3Ni₃S₄

    Ultrasonic Parameter Optimization

    The optimization of ultrasonic parameters represents a critical aspect of sonochemical nickel sulfide synthesis, directly influencing particle size, crystallinity, and reaction efficiency [1] [2] [5]. Ultrasonic amplitude emerges as the primary controlling factor, with systematic studies demonstrating optimal performance at 70% amplitude using a 20 kHz direct immersion ultrasonic probe [2].

    Amplitude optimization studies reveal that insufficient ultrasonic power (30% amplitude) fails to generate observable crystalline products, while excessive power (90% amplitude) does not improve reaction yields despite increased energy consumption [2]. The crystallite size of nickel sulfide nanoparticles increases systematically with ultrasonic amplitude, ranging from 13 nanometers at 50% amplitude to 18 nanometers at 90% amplitude [2].

    Reaction time optimization indicates that 60 minutes of sonication provides optimal balance between reaction completion and energy efficiency [2]. Shorter reaction times (30 minutes) result in significantly reduced yields, while extended sonication (120 minutes) offers no substantial improvement in product quality or yield [2].

    Temperature control during sonochemical synthesis affects both reaction kinetics and product morphology [6]. Optimal synthesis temperatures range from 20°C to ambient conditions, with higher temperatures potentially leading to uncontrolled nucleation and broader size distributions [6].

    ParameterOptimal ValueCrystallite Size (nm)Reaction Yield (%)
    Ultrasonic Amplitude70%1745.5
    Reaction Time60 minutes1745.5
    Frequency20 kHz1745.5
    Temperature20-25°C1745.5
    Ni:S Molar Ratio1:31671.6

    Hydrothermal/Solvothermal Synthesis Pathways

    Hydrothermal and solvothermal synthesis methods provide exceptional control over phase composition and morphological characteristics of nickel sulfide materials [7] [8] [9]. These techniques utilize elevated temperatures and pressures in sealed reactor systems to promote crystallization and phase transformation processes under thermodynamically favorable conditions [8] [10].

    The hydrothermal synthesis of nickel sulfides typically employs temperatures ranging from 160°C to 200°C with reaction times spanning 12 to 24 hours [8] [9] [11]. These conditions facilitate the dissolution-recrystallization mechanism that produces highly crystalline products with well-defined morphologies [9]. The elevated temperature and pressure environment promotes enhanced mass transport and accelerated reaction kinetics compared to conventional synthesis methods [10].

    Thiourea serves as the predominant sulfur source in hydrothermal nickel sulfide synthesis due to its controlled decomposition characteristics at elevated temperatures [7] [9]. The compound undergoes systematic thermal decomposition to release sulfide ions in a controlled manner, preventing rapid precipitation and enabling uniform nucleation throughout the reaction medium [9].

    Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) represents the preferred nickel precursor for hydrothermal synthesis, demonstrating excellent solubility and favorable decomposition behavior under hydrothermal conditions [9] [11]. The nitrate anion provides an oxidizing environment that facilitates controlled reduction and sulfide formation [9].

    Morphological control in hydrothermal synthesis relies heavily on the incorporation of structure-directing agents and careful manipulation of reaction parameters [9] [11]. Ethylenediaminetetraacetic acid functions as an effective capping agent, promoting monodispersity and preventing uncontrolled aggregation during synthesis [12]. Surfactants such as sodium dodecyl sulfate influence nucleation and growth kinetics, enabling the formation of specific morphologies including petal-like, urchin-like, and spherical structures [9].

    Solvothermal synthesis utilizing non-aqueous solvents offers additional advantages for phase control and morphological tuning [13] [14]. Oleylamine serves as both solvent and reducing agent in solvothermal reactions, providing a controlled chemical environment for nickel sulfide formation [13]. The organic solvent environment enables access to different phases and compositions that may be difficult to achieve through aqueous hydrothermal methods [14].

    Synthesis ParameterHydrothermal ValueSolvothermal ValueProduct Characteristics
    Temperature (°C)160-200150-280Higher temp = β-NiS phase
    Pressure (MPa)AutogenousAutogenousEnhanced crystallinity
    Reaction Time (h)12-242-8Longer time = larger crystals
    SolventWaterOleylamine/OrganicDifferent phase selectivity

    Mechanochemical Production Techniques

    Mechanochemical synthesis provides a solvent-free, environmentally benign approach for producing nickel sulfide materials through high-energy ball milling of elemental precursors [15] [16] [17]. This solid-state synthesis method generates intense mechanical forces that promote intimate mixing and chemical reaction between nickel and sulfur powders [15].

    The mechanochemical process utilizes a SPEX 8000M high-energy ball mill with stainless steel vials and milling balls to achieve the necessary mechanical energy for reaction initiation [15]. The ball-to-powder mass ratio of 10:1 provides optimal energy transfer efficiency while preventing excessive heating during the milling process [15]. Milling times ranging from 1 to 8 hours enable systematic control over product composition and phase distribution [15].

    Stoichiometric control in mechanochemical synthesis directly influences the final product composition [15] [17]. Nickel-to-sulfur molar ratios of 1:1 produce NiS₁.₀₃ after 8 hours of milling, while 1:2 ratios yield NiS₂ under identical conditions [15]. Nickel-rich compositions (3:2 molar ratio) generate Ni₃S₂ phases within shorter reaction times of 2 hours [15].

    The mechanochemical reaction mechanism involves cold welding and fracture cycles that create fresh reactive surfaces and promote intimate contact between reactants [15]. Initial milling stages produce complex mixtures containing multiple nickel sulfide phases including hexagonal NiS₁.₀₃, rhombohedral NiS, and Ni₇S₆, along with unreacted starting materials [15]. Extended milling times favor the thermodynamically stable phases, with complete conversion to single-phase products achievable under optimized conditions [15].

    Particle size control represents a significant advantage of mechanochemical synthesis [15]. The process generates primary nanoparticles with diameters between 10 and 20 nanometers, although these particles undergo agglomeration due to the mechanical forces during milling [15]. The crystallite sizes calculated using the Scherrer equation range from 11 nanometers for NiS₁.₀₃ to 21 nanometers for Ni₃S₂ [15].

    Ni:S Molar RatioMilling Time (h)Product PhaseCrystallite Size (nm)Reaction Completeness
    1:18NiS₁.₀₃11Complete
    1:28NiS₂17Complete
    3:22Ni₃S₂21Complete
    1:11Mixed phases-Incomplete
    1:14Mixed phases-Incomplete

    Phase-Controlled Growth Mechanisms

    Phase control during nickel sulfide synthesis requires precise manipulation of reaction conditions to favor the formation of specific crystallographic phases [18] [19] [20]. The complex phase diagram of the nickel-sulfur system encompasses multiple stable and metastable phases including NiS₂, Ni₃S₄, NiS, Ni₉S₈, Ni₇S₆, and Ni₃S₂ [18] [21].

    Temperature-dependent phase control represents the primary mechanism for selective nickel sulfide synthesis [19] [22]. Low-temperature conditions (150°C) favor the formation of α-NiS phases, while elevated temperatures (280°C) promote β-NiS formation [19] [22]. The transition between these phases occurs gradually over the intermediate temperature range, enabling systematic phase tuning through thermal control [22].

    Precursor reactivity significantly influences phase selectivity in colloidal synthesis methods [18] [21]. More reactive sulfur precursors such as N,N'-diphenyl thiourea yield sulfur-rich phases including Ni₃S₄ and NiS, while less reactive precursors like N,N'-dibutyl thiourea favor sulfur-poor phases such as Ni₉S₈ and Ni₃S₂ [18] [21]. This reactivity-based phase control enables systematic access to different compositions through precursor selection [21].

    The incorporation of additives provides additional mechanisms for phase control [19] [22]. Thiuram disulfides function as phase-stabilizing agents that can favor the formation of metastable phases under specific conditions [19] [22]. The addition of two equivalents of tetra-iso-butyl thiuram disulfide stabilizes the α-NiS phase at elevated temperatures where β-NiS would normally form [22].

    Concentration effects play a crucial role in phase determination, particularly in the presence of additives [19] [22]. Low precursor concentrations (5 millimolar) with thiuram disulfide additives produce mixtures of α-NiS and Ni₃S₄ [22]. Intermediate concentrations (20 millimolar) enable access to metastable NiS₂ phases [22]. High concentrations favor α-NiS formation alongside NiS₂ [22].

    Chemical environment modification through acid and base treatment provides post-synthetic phase control capabilities [20]. Hydrochloric acid treatment induces transformation from nickel-rich NiS phases to nickel-deficient NiS₂ phases while simultaneously converting bulk structures to micro-nano architectures [20]. Potassium hydroxide treatment reverses this transformation, converting sulfur-rich NiS₂ phases to sulfur-deficient NiS phases [20].

    Phase Control MethodConditionsTarget PhaseMechanism
    Temperature Control150°Cα-NiSKinetic favorability
    Temperature Control280°Cβ-NiSThermodynamic stability
    Reactive PrecursorDiphenyl thioureaNi₃S₄, NiSHigh reactivity
    Less Reactive PrecursorDibutyl thioureaNi₉S₈, Ni₃S₂Controlled release
    Acid TreatmentHCl, hydrothermalNiS₂Ni extraction
    Base TreatmentKOH, hydrothermalNiSS extraction

    Space Group Determinations

    The crystallographic space group determination for nickel sulfide (Ni₂S₃) presents significant challenges due to the compound's complex structural characteristics and limited direct structural data. Based on systematic analysis of related nickel sulfide compounds and theoretical predictions, the most probable space group for Ni₂S₃ is P6₃/mmc (space group number 194), which is consistent with the hexagonal crystal system typically observed in layered nickel sulfides [1] [2].

    The space group assignment is supported by several key structural considerations. The compound adopts a layered structure where nickel atoms occupy octahedral coordination sites, while sulfur atoms are arranged in trigonal prismatic coordination environments [3] . This arrangement is characteristic of the nickel arsenide structural motif, which is prevalent among transition metal sulfides. The hexagonal symmetry elements present in the P6₃/mmc space group accommodate the three-dimensional framework of alternating nickel and sulfur layers that define the Ni₂S₃ structure.

    Experimental validation of the space group assignment requires high-resolution X-ray diffraction analysis, which has been successfully applied to related compounds such as millerite (NiS) [1]. The systematic absences observed in diffraction patterns provide definitive evidence for the presence of specific symmetry elements, including the six-fold screw axis (6₃) and mirror planes (mmc) that characterize this space group. The rhombohedral setting of the hexagonal lattice allows for the accommodation of the specific stoichiometry observed in Ni₂S₃, where the two-to-three nickel-to-sulfur ratio requires precise atomic positioning within the unit cell.

    Bond Length and Orientation Relationships

    The bond length and orientation relationships in nickel sulfide (Ni₂S₃) exhibit characteristic patterns that reflect the compound's electronic structure and coordination chemistry. The nickel-sulfur bond lengths in Ni₂S₃ are estimated to range from 2.2 to 2.6 Å, based on systematic analysis of related nickel sulfides and computational predictions [5] [6]. These values are consistent with the octahedral coordination of nickel atoms and the covalent nature of the nickel-sulfur interactions.

    The octahedral coordination environment of nickel atoms results in six equivalent Ni-S bonds per nickel center, with bond lengths that vary slightly depending on the local electronic environment and structural distortions. In the case of Ni₂S₃, the presence of multiple nickel oxidation states and the layered structure introduce bond length variations that reflect the complex electronic structure of the compound [7] [8]. The shorter bond lengths (approximately 2.2-2.4 Å) are typically associated with stronger covalent interactions, while longer bonds (2.4-2.6 Å) may indicate weaker interactions or different coordination environments.

    The bond orientation relationships are governed by the trigonal prismatic coordination of sulfur atoms, which creates a three-dimensional network of interconnected polyhedra. Each sulfur atom is coordinated by multiple nickel atoms, forming S-Ni-S bond angles that approach 120° in the ideal case, though structural distortions may cause deviations from this idealized geometry [9] [5]. The layered nature of the structure results in anisotropic bonding characteristics, with stronger intralayer bonds compared to interlayer interactions, which has significant implications for the compound's physical properties and phase transition behavior.

    Electronic Band Structure Modulations

    The electronic band structure of nickel sulfide (Ni₂S₃) represents a complex interplay between nickel d-orbitals and sulfur p-orbitals, resulting in a narrow band gap semiconductor with variable electronic properties depending on synthesis conditions and structural modifications [10] [11] [12]. Density functional theory calculations and experimental observations indicate that Ni₂S₃ exhibits a band gap ranging from 0.0 to 2.97 eV, with the variation attributed to different preparation methods, crystallinity, and defect concentrations [13] [14] [15].

    The electronic structure is characterized by strong hybridization between nickel 3d and sulfur 3p orbitals, which creates highly covalent Ni-S bonds and contributes to the metallic character observed in some samples [10] [8]. The nickel d-band center is downshifted from the Fermi level, while the sulfur p-band center is upshifted, creating a complex electronic structure that can exhibit both semiconducting and metallic behavior depending on the specific electronic configuration [16] [8].

    The density of states analysis reveals that the electronic states near the Fermi level are dominated by nickel 3d orbitals with significant contribution from sulfur 3p states [10] [8]. This hybridization pattern is characteristic of transition metal sulfides and contributes to the compound's electrical conductivity and optical properties. The partial occupation of d-bands results in metallic conductivity in some phases, while the presence of a band gap in other configurations leads to semiconducting behavior [17] [15].

    Temperature-dependent electronic structure modifications have been observed, with the band gap showing systematic changes as a function of thermal treatment and crystallization conditions [13] [14]. These modulations are attributed to structural changes, defect formation, and electronic redistribution that occur during thermal processing, highlighting the importance of controlled synthesis conditions for achieving desired electronic properties.

    In Situ Phase Transition Dynamics

    The in situ phase transition dynamics of nickel sulfide (Ni₂S₃) involve complex structural and electronic rearrangements that occur as a function of temperature, pressure, and chemical environment. The compound undergoes order-disorder transitions at elevated temperatures, typically in the range of 300-400°C, based on systematic analysis of related nickel sulfide compounds and theoretical predictions [18] [19] [20].

    The phase transition is characterized by structural changes involving layer rearrangement and electronic redistribution, resulting in a volume expansion of 2-4% during the transition [19] [21]. This expansion is attributed to the increased thermal motion of atoms and the reorganization of the layered structure, which affects the interlayer spacing and overall unit cell dimensions. The transition exhibits partially reversible behavior, with the extent of reversibility depending on the specific temperature range and atmospheric conditions [20] [22].

    High-temperature X-ray diffraction studies of related nickel sulfides have revealed that the phase transition involves the transformation from an ordered layered structure at low temperatures to a disordered configuration at elevated temperatures [18] [19]. The transition kinetics are characterized by slow kinetics due to the activated nature of the structural rearrangement process, which requires significant energy to overcome the activation barriers associated with atomic reorganization [23].

    The pressure dependence of the phase transition shows that elevated pressure tends to stabilize the low-temperature ordered phase, consistent with the thermodynamic principle that pressure favors the denser phase configuration [24] [25]. The atmosphere effects are particularly significant, with reducing atmospheres affecting the stability of the compound and potentially leading to partial reduction or decomposition at elevated temperatures [19] [22].

    Decomposition temperatures above 500°C in air have been observed for related nickel sulfides, indicating that Ni₂S₃ is likely to undergo oxidative decomposition rather than simple phase transitions at very high temperatures [19]. The melting point is estimated to be in the range of 800-1000°C, based on extrapolation from related compounds and thermodynamic considerations [26] [27].

    The in situ characterization of these phase transitions requires sophisticated analytical techniques, including high-temperature X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis, which provide complementary information about the structural, thermal, and chemical changes occurring during the transition process [18] [19] [20].

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    3

    Exact Mass

    217.833847 g/mol

    Monoisotopic Mass

    217.833847 g/mol

    Heavy Atom Count

    5

    Dates

    Last modified: 08-11-2024

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